molecular formula C9H12O3S B2441858 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1202072-44-3

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No. B2441858
CAS RN: 1202072-44-3
M. Wt: 200.25
InChI Key: BIABQGBXOGNDRV-UHFFFAOYSA-N
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Description

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a chemical compound with the CAS Number: 1202072-44-3 . It has a molecular weight of 200.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12O3S/c10-8-6-1-5 (9 (11)12)2-7 (8)4-13-3-6/h5-7H,1-4H2, (H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The exact boiling point and other physical and chemical properties are not specified in the available sources .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound 9-Borabicyclo[3.3.1]nonane (9-BBNH), related to 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, demonstrates the formation of dimers in the solid state, as shown by X-ray crystal structures. This indicates potential applications in the synthesis of complex organic structures (Lang, Nöth, & Schmidt, 1995).
  • Conformational Analysis : The 9-oxobicyclo[3.3.1]nonane derivatives, closely related to the compound , have been analyzed for their conformational properties using NMR spectroscopy and Molecular Mechanics Calculations. This suggests applications in understanding and designing molecular structures with specific conformational properties (Camps, Castañé, Jaime, Pérez, & Vázquez, 1995).

Chemical Reactions and Transformations

  • Reaction Selectivity Studies : The compound has been studied for its regioselective base-induced elimination, offering insights into selective chemical reactions, which is crucial for developing efficient synthetic routes (Lautens, Fillion, & Sampat, 1998).
  • Applications in Nanoparticle Synthesis : 9-Borabicyclo[3.3.1]nonane, related to the compound, is used as a reducing agent in the synthesis of gold nanoparticles. This suggests potential uses in nanoparticle synthesis and materials science (Sardar & Shumaker-Parry, 2009).

Applications in Organic Synthesis

  • Synthesis of Aldehydes : There are methods described for the direct reduction of carboxylic acids to aldehydes using B-acyloxy-9-borabicyclo[3.3.1]nonane, suggesting applications in the synthesis of complex organic molecules (Cha, Lee, Yoon, Lee, & Kim, 1989).
  • Enantioselective Synthesis : The compound has been used in enantioselective synthesis, indicating its importance in creating chiral molecules, which is significant in pharmaceutical research (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c10-8-6-1-5(9(11)12)2-7(8)4-13-3-6/h5-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIABQGBXOGNDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CSCC1C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 9-oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester (5 g, 22 mmol) in a THF (55 ml)/water (30 ml) mixture at 0° C. was added dropwise a 1N sodium hydroxide solution (24 ml, 24 mmol). The reaction mixture was stirred at room temperature overnight, then heated to 60° C. for 1 hour before THF was evaporated. The remaining aqueous layer was washed with ethyl acetate, acidified with 1N HCl, the resulting precipitate was filtered and dried to yield 9-oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid (2.22 g) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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